molecular formula C20H16ClF3N2OS B2944790 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 933199-86-1

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2944790
CAS No.: 933199-86-1
M. Wt: 424.87
InChI Key: BFWWFWKVYIGLPX-UHFFFAOYSA-N
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Description

"N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide" is a benzamide derivative featuring a substituted 1,3-thiazole core. The compound’s structure includes a 4-chlorophenyl group at the 2-position and a methyl group at the 4-position of the thiazole ring, with an ethyl chain linking the thiazole to a benzamide moiety substituted with a trifluoromethyl group at the para position.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2OS/c1-12-17(28-19(26-12)14-4-8-16(21)9-5-14)10-11-25-18(27)13-2-6-15(7-3-13)20(22,23)24/h2-9H,10-11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWWFWKVYIGLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects

Biological Activity

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide, also known by its CAS number 866018-64-6, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClN2OSC_{19}H_{17}ClN_2OS, with a molecular weight of 360.87 g/mol. Its structure features a thiazole ring, which is significant for its biological activity.

Research indicates that thiazole derivatives often exhibit cytotoxic properties against various cancer cell lines. The presence of specific substituents on the thiazole ring can enhance or diminish this activity. For instance, the 4-chlorophenyl and trifluoromethyl groups are hypothesized to play critical roles in modulating the compound's interaction with biological targets.

Antitumor Activity

  • Cytotoxicity Studies :
    • In vitro studies have shown that compounds with thiazole moieties exhibit significant cytotoxic effects against cancer cell lines. For example, certain thiazole derivatives have demonstrated IC50 values in the low micromolar range (e.g., IC50 = 1.61 µg/mL for some derivatives) .
    • The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the phenyl and thiazole rings can lead to enhanced antitumor efficacy .
  • Mechanisms of Action :
    • The compound may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins, which are crucial in regulating cell death .

Antimicrobial Activity

  • Antibacterial Studies :
    • Thiazole derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Some compounds have shown effectiveness comparable to standard antibiotics like norfloxacin .
    • The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Data Tables

Activity Type Cell Line/Organism IC50/Activity Reference
AntitumorJurkat (B-cell)1.61 µg/mL
AntitumorA-431 (skin cancer)1.98 µg/mL
AntibacterialStaphylococcus aureusComparable to Norfloxacin

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study involving a series of thiazole derivatives reported that modifications to the phenyl ring significantly influenced cytotoxicity against various cancer cell lines. The presence of electron-donating groups was found to enhance activity .
  • Case Study on Antimicrobial Properties :
    • Another investigation highlighted that specific thiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

  • The target compound uniquely combines a methyl-substituted thiazole with an ethyl linker to the benzamide group, differentiating it from analogs like 4da (direct benzamide linkage, hydroxyl-substituted thiazole) .
  • Unlike triazole-thiones (7–9 ), the target lacks a sulfur-rich heterocycle but retains aromatic chlorophenyl and benzamide pharmacophores common in pesticidal or medicinal agents .

Spectroscopic and Physicochemical Properties

IR and NMR data from analogous compounds provide insights into the target’s expected properties:

IR Spectral Features

  • Thiazole C=N/C-S Stretching : Expected at ~1500–1600 cm⁻¹ (absent in triazole-thiones) .
  • Benzamide C=O : ~1660–1680 cm⁻¹ (consistent with 4da and triazole-thiones) .
  • Trifluoromethyl (C-F) : Strong absorption near 1100–1200 cm⁻¹, as seen in diflufenican .

¹H/¹³C NMR Trends

  • 4-Chlorophenyl protons : Deshielded aromatic signals (~7.4–7.6 ppm for H; ~128–135 ppm for C) .
  • Ethyl linker : CH₂ groups near δ 2.8–3.5 ppm (¹H), ~35–45 ppm (¹³C) .

Q & A

Q. What are the common synthetic routes for preparing N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. A key intermediate is the thiazole ring precursor, such as 4-methyl-5-(chlorophenyl)thiazole, synthesized via cyclization of thiourea derivatives with α-haloketones. The benzamide moiety is introduced through amidation using activated acylating agents (e.g., 4-(trifluoromethyl)benzoyl chloride). Critical steps include protecting group strategies (e.g., O-benzyl hydroxylamine for amine protection) and purification via column chromatography or recrystallization . Hazard analysis for reagents like trichloroisocyanuric acid (TCICA) and solvent selection (e.g., acetonitrile) are essential for safe scaling to 125 mmol batches .

Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions on the thiazole and benzamide moieties. Aromatic proton splitting patterns distinguish para-substituted chlorophenyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, dihedral angles between the thiazole and benzamide groups inform conformational stability .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 548.3 g/mol for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and minimize byproduct formation during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematic screening of parameters (temperature, solvent polarity, catalyst loading) using response surface methodology. For example, flow-chemistry setups enable precise control over exothermic reactions, improving reproducibility .
  • Byproduct Analysis : LC-MS identifies side products (e.g., over-oxidized thiazoles). Adjusting stoichiometry of coupling agents (e.g., TCICA) reduces dimerization .
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling efficiency for aryl-thiazole bonds, though residual metal removal requires chelating resins .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line viability assays vs. enzymatic inhibition). For example, conflicting antimicrobial data may arise from variations in bacterial strain susceptibility .
  • Metabolite Profiling : LC-MS/MS detects active metabolites that may contribute to observed effects. Non-targeted metabolomics can identify off-target interactions .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing trifluoromethyl with nitro groups) to isolate pharmacophores. Analog synthesis and testing clarify whether activity stems from the parent compound or derivatives .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and target binding?

  • Methodological Answer :
  • Lipophilicity : LogP calculations (e.g., via PubChem data) show the CF₃ group increases membrane permeability, critical for blood-brain barrier penetration in neurobiological studies .
  • Metabolic Stability : In vitro microsomal assays (e.g., liver S9 fractions) demonstrate reduced oxidative metabolism due to CF₃’s electron-withdrawing effects .
  • Target Interactions : Molecular docking simulations (e.g., using AutoDock Vina) reveal hydrophobic interactions between CF₃ and enzyme active sites, such as bacterial acps-pptase .

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